TAN-1057C

Description

from Flexibacter sp PK 74 & PK 176; has methicillin resistance to Staphylococcus aureus; structure given in first source

Properties

Molecular Formula |

C13H25N9O3 |

|---|---|

Molecular Weight |

355.40 g/mol |

IUPAC Name |

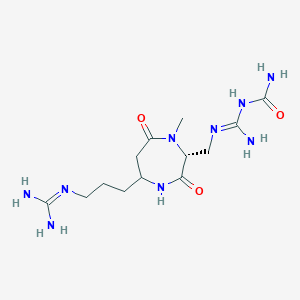

[N'-[[(2R)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea |

InChI |

InChI=1S/C13H25N9O3/c1-22-8(6-19-12(16)21-13(17)25)10(24)20-7(5-9(22)23)3-2-4-18-11(14)15/h7-8H,2-6H2,1H3,(H,20,24)(H4,14,15,18)(H5,16,17,19,21,25)/t7?,8-/m1/s1 |

InChI Key |

WXDPPHZLBSPZOA-BRFYHDHCSA-N |

Isomeric SMILES |

CN1[C@@H](C(=O)NC(CC1=O)CCCN=C(N)N)CN=C(N)NC(=O)N |

Canonical SMILES |

CN1C(C(=O)NC(CC1=O)CCCN=C(N)N)CN=C(N)NC(=O)N |

Synonyms |

TAN 1057C TAN-1057C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of TAN-1057 Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the TAN-1057 family of antibiotics (A, B, C, and D). These potent dipeptide antibiotics, produced by the Gram-negative bacteria Flexibacter sp. PK-74 and PK-176, exhibit significant activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document details the fermentation and isolation protocols, physicochemical properties, and biological activities of the TAN-1057 compounds, presenting quantitative data in structured tables and outlining experimental workflows with detailed diagrams. The information herein is intended to serve as a valuable resource for researchers in antibiotic discovery and development.

Introduction

The emergence of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health. The discovery of novel antibiotics with unique mechanisms of action is crucial to combat this growing crisis. The TAN-1057 antibiotics, a family of four closely related dipeptide compounds, represent a promising class of antibacterial agents. First reported by researchers at Takeda Chemical Industries, Ltd., these compounds were isolated from the fermentation broth of Flexibacter sp. strains PK-74 and PK-176. They demonstrate potent activity against both Gram-positive and Gram-negative bacteria and function by inhibiting protein biosynthesis. This guide provides a detailed technical summary of the foundational work on the discovery and isolation of these important molecules.

Producing Microorganism and Fermentation

The TAN-1057 antibiotics are produced by two strains of Gram-negative bacteria, designated Flexibacter sp. PK-74 and PK-176.

Taxonomy of the Producing Organism

The producing strains, PK-74 and PK-176, were identified as belonging to the genus Flexibacter. Their taxonomic classification was based on morphological and physiological characteristics.

Fermentation Protocol

The production of TAN-1057 antibiotics is achieved through submerged fermentation of Flexibacter sp. PK-74 or PK-176. The following protocol is based on the initial discovery work.

2.2.1. Media Composition

A seed medium and a production medium are used for the fermentation process.

-

Seed Medium:

-

Glucose: 1.0%

-

Soluble Starch: 1.0%

-

Yeast Extract: 0.5%

-

Peptone: 0.5%

-

CaCO₃: 0.2%

-

pH: 7.0 (before sterilization)

-

-

Production Medium:

-

Soluble Starch: 4.0%

-

Glycerol: 2.0%

-

Cottonseed Meal: 2.0%

-

Yeast Extract: 0.5%

-

CaCO₃: 0.2%

-

pH: 7.0 (before sterilization)

-

2.2.2. Fermentation Conditions

-

Seed Culture: A loopful of the producing organism from a slant culture is inoculated into a 100-ml flask containing 20 ml of the seed medium. The flask is incubated on a rotary shaker at 28°C for 48 hours.

-

Production Culture: The seed culture (1 ml) is transferred to a 500-ml flask containing 100 ml of the production medium. The production culture is incubated on a rotary shaker at 28°C for 96 hours. Antibiotic production is monitored by bioassay against Staphylococcus aureus.

Isolation and Purification

The TAN-1057 antibiotics are isolated from the culture broth through a multi-step purification process designed to separate the four active components.

Experimental Protocol

-

Broth Filtration: The harvested culture broth (e.g., 10 liters) is centrifuged to remove the mycelium, yielding a supernatant.

-

Adsorption Chromatography: The supernatant is passed through a column of Amberlite XAD-2 resin. The column is washed with water and then eluted with 50% aqueous acetone.

-

Ion-Exchange Chromatography: The active fractions from the previous step are concentrated and applied to a column of CM-Sephadex C-25 (Na⁺ form). The column is eluted with a linear gradient of NaCl (0 to 0.5 M).

-

Gel Filtration Chromatography: The fractions containing TAN-1057 are further purified on a Sephadex G-10 column, eluting with water.

-

High-Performance Liquid Chromatography (HPLC): The final separation of TAN-1057 A, B, C, and D is achieved by preparative reverse-phase HPLC on a C18 column using a mobile phase of 0.05 M ammonium acetate buffer (pH 4.5) containing 5% acetonitrile.

Physicochemical and Biological Properties

The four TAN-1057 compounds are closely related diastereomers. They are water-soluble, basic peptides.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the TAN-1057 antibiotics.

| Property | TAN-1057 A | TAN-1057 B | TAN-1057 C | TAN-1057 D |

| Appearance | White powder | White powder | White powder | White powder |

| Molecular Formula | C₁₃H₂₅N₉O₃ | C₁₃H₂₅N₉O₃ | C₁₃H₂₅N₉O₃ | C₁₃H₂₅N₉O₃ |

| Molecular Weight | 355.40 | 355.40 | 355.40 | 355.40 |

| UV λmax (H₂O) | 215 nm, 268 nm | 215 nm, 268 nm | 215 nm, 268 nm | 215 nm, 268 nm |

| Optical Rotation | +15.2° (c 0.5, H₂O) | -20.5° (c 0.5, H₂O) | +10.8° (c 0.5, H₂O) | -25.1° (c 0.5, H₂O) |

| Solubility | Soluble in water; insoluble in acetone, chloroform, ethyl acetate. | Soluble in water; insoluble in acetone, chloroform, ethyl acetate. | Soluble in water; insoluble in acetone, chloroform, ethyl acetate. | Soluble in water; insoluble in acetone, chloroform, ethyl acetate. |

Biological Activity

The TAN-1057 antibiotics exhibit a broad spectrum of antibacterial activity, with particular potency against MRSA. Their mechanism of action involves the inhibition of protein synthesis.

4.2.1. In Vitro Antibacterial Activity

The Minimum Inhibitory Concentrations (MICs) of the TAN-1057 compounds against various bacterial strains are presented in the table below. The MIC values were determined by the agar dilution method.

| Organism | Strain | TAN-1057 A (µg/ml) | TAN-1057 B (µg/ml) | TAN-1057 C (µg/ml) | TAN-1057 D (µg/ml) |

| Staphylococcus aureus | FDA 209P | 1.56 | 6.25 | 3.13 | 12.5 |

| Staphylococcus aureus (MRSA) | 108 | 3.13 | 12.5 | 6.25 | 25 |

| Staphylococcus epidermidis | ATCC 12228 | 0.78 | 3.13 | 1.56 | 6.25 |

| Enterococcus faecalis | ATCC 19433 | 12.5 | 50 | 25 | >100 |

| Escherichia coli | NIHJ JC-2 | 25 | >100 | 50 | >100 |

| Pseudomonas aeruginosa | ATCC 27853 | >100 | >100 | >100 | >100 |

4.2.2. Mode of Action

TAN-1057 A has been shown to inhibit protein biosynthesis in both E. coli and S. aureus. Further studies have indicated that it specifically targets the peptidyl transferase center of the ribosome.

Structure Elucidation

The structures of the TAN-1057 antibiotics were determined through a combination of spectroscopic methods and chemical degradation. They are composed of a novel cyclic guanidinourea moiety and an L-arginine residue. The stereochemical differences between the four compounds reside in the cyclic guanidinourea portion.

Conclusion

The TAN-1057 antibiotics represent a significant discovery in the search for new antibacterial agents effective against resistant pathogens. This technical guide has provided a detailed overview of their discovery, from the fermentation of the producing organisms to the isolation and characterization of the four active compounds. The potent anti-MRSA activity of the TAN-1057 family underscores their potential as leads for the development of new therapeutics. The detailed protocols and data presented here serve as a valuable resource for researchers in the field of natural product chemistry and antibiotic drug discovery.

Unveiling TAN-1057C: A Potent Antibacterial Agent from Flexibacter sp. PK-74

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. This technical guide delves into the discovery, production, and biological activity of TAN-1057C, a promising dipeptide antibiotic produced by the Gram-negative bacterium Flexibacter sp. PK-74. This compound, along with its related compounds TAN-1057A, B, and D, exhibits potent antibacterial activity, notably against MRSA. This document provides a comprehensive overview of the available data, including the physicochemical properties of this compound, detailed experimental protocols for its fermentation and isolation, and its mechanism of action as an inhibitor of bacterial protein synthesis.

Introduction

The TAN-1057 series of antibiotics were first identified from the culture broth of two Gram-negative bacteria, designated as Flexibacter sp. PK-74 and PK-176.[1] These compounds, classified as dipeptides, have demonstrated significant in vitro and in vivo efficacy against a range of Gram-positive and Gram-negative bacteria, with particularly noteworthy activity against MRSA.[1] this compound is a diastereomer of TAN-1057D and is structurally related to TAN-1057A and B. The primary mechanism of action for this class of antibiotics is the inhibition of protein biosynthesis in bacteria.[1] This guide focuses on this compound as a potential therapeutic candidate, providing researchers and drug development professionals with a detailed compilation of the existing scientific knowledge to facilitate further investigation and development.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, purification, and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₅N₉O₃ | |

| Molar Mass | 355.403 g/mol |

Table 1: Physicochemical Properties of this compound

Production of this compound

Producing Organism

This compound is produced by Flexibacter sp. strain PK-74, a Gram-negative bacterium.[1]

Fermentation Protocol

A detailed protocol for the fermentation of Flexibacter sp. PK-74 to produce this compound is outlined below. This protocol is based on the methodologies described in the initial discovery of these compounds.

3.2.1. Seed Culture Preparation

-

Medium: A suitable seed medium is prepared containing soluble starch, glucose, cottonseed flour, dried yeast, and CaCO₃.

-

Inoculation: A loopful of Flexibacter sp. PK-74 from a slant culture is inoculated into the seed medium.

-

Incubation: The seed culture is incubated at 28°C for 48 hours on a rotary shaker.

3.2.2. Production Culture

-

Medium: A production medium is prepared with similar components to the seed medium but may be optimized for higher yields.

-

Inoculation: The production medium is inoculated with the seed culture (typically 5% v/v).

-

Fermentation: The production culture is incubated at 28°C for 96 hours with vigorous aeration and agitation.

-

Monitoring: The production of this compound is monitored throughout the fermentation process using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Fermentation Workflow

Caption: Workflow for the fermentation of Flexibacter sp. PK-74.

Isolation and Purification of this compound

The following protocol outlines the steps for isolating and purifying this compound from the fermentation broth.

-

Cell Removal: The fermentation broth is centrifuged or filtered to remove the bacterial cells.

-

Adsorption Chromatography: The supernatant is passed through a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20). The column is washed with water to remove unbound impurities.

-

Elution: The TAN-1057 compounds are eluted from the resin using an organic solvent such as methanol or acetone.

-

Concentration: The eluate is concentrated under reduced pressure to yield a crude extract.

-

Cation-Exchange Chromatography: The crude extract is dissolved in a suitable buffer and applied to a cation-exchange column (e.g., CM-Sephadex). A stepwise or gradient elution with increasing salt concentration is used to separate the TAN-1057 components.

-

Reversed-Phase HPLC: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure compound.

Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The exact biosynthetic pathway of this compound in Flexibacter sp. PK-74 has not been fully elucidated in the available literature. However, based on its dipeptide structure, it is highly probable that this compound is synthesized via a nonribosomal peptide synthetase (NRPS) mechanism. NRPSs are large, modular enzymes that assemble peptides from amino acid precursors without the use of ribosomes.

Proposed Biosynthetic Logic

A hypothetical logical pathway for the biosynthesis of this compound is presented below. This pathway involves the activation of two amino acid precursors, their condensation to form a dipeptide, and subsequent modifications.

Caption: Hypothetical NRPS-mediated biosynthesis of this compound.

Biological Activity and Mechanism of Action

This compound and its related compounds exhibit potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Antibacterial Spectrum

The TAN-1057 antibiotics are active against a range of both Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action

The primary mode of action of the TAN-1057 series of antibiotics is the inhibition of bacterial protein synthesis.[1] Studies have shown that these compounds interfere with the translation process in bacteria, leading to cell death.

Signaling Pathway of Action

The inhibition of protein synthesis by this compound disrupts numerous downstream cellular processes, ultimately leading to bacterial cell death. The following diagram illustrates the logical relationship of this inhibitory action.

Caption: Mechanism of action of this compound.

Conclusion

This compound, produced by Flexibacter sp. PK-74, represents a promising lead compound in the development of new antibiotics to combat multidrug-resistant bacteria. Its potent activity against MRSA and its mechanism of action targeting protein synthesis make it a valuable subject for further research. This technical guide provides a foundational repository of the available data and methodologies to aid scientists and researchers in advancing the study and potential clinical application of this important natural product. Further research is warranted to fully elucidate its biosynthetic pathway, optimize its production, and conduct comprehensive preclinical and clinical evaluations.

References

Unraveling the Antimicrobial Strategy of TAN-1057C: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-1057C belongs to a family of dipeptide antibiotics, including its diastereomers TAN-1057A, B, and D, which have demonstrated potent antibacterial activity, notably against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound and its closely related analogs, focusing on their role as inhibitors of bacterial protein synthesis. The information presented herein is intended to support research and development efforts in the pursuit of novel antimicrobial agents.

While much of the detailed mechanistic work has been published on TAN-1057A and a diastereomeric mixture of A/B, the structural similarities within the TAN-1057 family suggest a conserved mechanism of action. This guide will synthesize the available data, clearly indicating when the information pertains to TAN-1057A/B as a proxy for this compound, for which specific public data is limited.

Core Mechanism: Inhibition of Bacterial Protein Synthesis

The primary antibacterial strategy of the TAN-1057 family of compounds is the targeted disruption of protein synthesis within the bacterial cell.[2] This essential cellular process is a well-validated target for antibiotics, and TAN-1057 compounds exhibit a nuanced approach by interfering with multiple stages of ribosome function.

Dual Impact: Targeting Translation and Ribosome Assembly

Research on TAN-1057A has revealed a dual mechanism of action that contributes to its potent antibacterial effects. Not only does it directly inhibit the process of translation, but it also uniquely interferes with the biogenesis of the large ribosomal subunit (50S).[3]

-

Inhibition of Cell-Free Translation: In in vitro assays using bacterial cell extracts, TAN-1057A has been shown to be a potent inhibitor of protein synthesis. This direct inhibition of the translational machinery is a key component of its antibacterial activity.

-

Inhibition of 50S Ribosomal Subunit Formation: A distinctive feature of TAN-1057A's mechanism is its ability to specifically impede the assembly of the 50S ribosomal subunit.[3][4] This disruption of ribosome formation curtails the cell's capacity to produce new proteins, leading to a bacteriostatic and ultimately bactericidal effect. The inhibition of ribosome assembly is a less common mechanism among antibiotics and represents a promising avenue for circumventing existing resistance pathways.

The following diagram illustrates the dual inhibitory effect of TAN-1057 on bacterial protein synthesis.

Molecular Target: The 50S Ribosomal Subunit

The 50S ribosomal subunit is the primary site of action for TAN-1057 antibiotics. Evidence suggests that these compounds bind within or near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.[5][6] Alterations in the ribosomal structure have been shown to confer resistance to TAN-1057, further implicating the ribosome as the direct target.

The following workflow outlines the general process of identifying the molecular target of a protein synthesis inhibitor.

Quantitative Data

| Compound | Assay | Organism/System | IC50 | Reference |

| TAN-1057A | Cell-Free Translation | S. aureus extract | 4.5 µg/mL | [3] |

| TAN-1057A | 50S Ribosomal Subunit Formation | S. aureus (whole cells) | 9.0 µg/mL | [3] |

Note: Minimum Inhibitory Concentration (MIC) values for TAN-1057 compounds have been shown to be highly dependent on the growth medium used for testing.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are crucial for the replication and extension of these findings. The following sections provide an overview of the methodologies.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay is used to quantify the direct inhibitory effect of a compound on protein synthesis in a cell-free system.

Objective: To determine the IC50 of this compound for the inhibition of bacterial protein synthesis.

Principle: A bacterial cell-free extract containing all the necessary components for transcription and translation is incubated with a DNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein). The amount of protein produced is measured in the presence and absence of the test compound.

Generalized Protocol:

-

Preparation of Bacterial Cell-Free Extract (S30 Extract):

-

Grow a suitable bacterial strain (e.g., E. coli or S. aureus) to mid-log phase.

-

Harvest cells by centrifugation and wash with an appropriate buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to pellet cell debris, yielding the S30 extract.

-

Pre-incubate the S30 extract to degrade endogenous mRNA and DNA.

-

-

IVTT Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the S30 extract, a buffer containing amino acids, ATP, GTP, and an energy regenerating system.

-

Add the DNA template encoding the reporter gene.

-

Add varying concentrations of this compound (or a vehicle control).

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

-

Quantification of Reporter Protein:

-

Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase, fluorescence for GFP).

-

-

Data Analysis:

-

Plot the percentage of inhibition of protein synthesis against the concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

Ribosome Assembly Inhibition Assay

This assay assesses the impact of a compound on the formation of ribosomal subunits.

Objective: To determine if this compound specifically inhibits the assembly of the 30S or 50S ribosomal subunits.

Principle: Bacterial cells are pulse-labeled with a radioactive precursor for RNA (e.g., [3H]-uridine). The incorporation of the label into mature ribosomal subunits is monitored over time in the presence and absence of the test compound.

Generalized Protocol:

-

Cell Growth and Labeling:

-

Grow a bacterial culture to early to mid-log phase.

-

Add the test compound (this compound) at a desired concentration.

-

Pulse-label the culture with [3H]-uridine for a short period (e.g., 1-2 minutes).

-

Chase the label with an excess of non-radioactive uridine.

-

-

Cell Lysis and Ribosome Preparation:

-

At various time points during the chase, withdraw aliquots of the culture and rapidly cool them to stop metabolic activity.

-

Lyse the cells to release the ribosomes.

-

-

Sucrose Gradient Centrifugation:

-

Layer the cell lysate onto a sucrose density gradient (e.g., 10-40%).

-

Centrifuge at high speed to separate the ribosomal subunits (30S and 50S) and mature ribosomes (70S).

-

-

Fraction Analysis:

-

Fractionate the gradient and measure the radioactivity in each fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the radioactivity profile across the gradient for each time point.

-

Compare the rate of appearance of radioactivity in the 30S and 50S peaks in treated versus untreated cells. A delay or reduction in the formation of a specific subunit peak indicates inhibition of its assembly.

-

The logical relationship between these experimental approaches is depicted below.

Conclusion

This compound is a member of a promising class of antibacterial agents that act by inhibiting bacterial protein synthesis. The dual mechanism of action, involving both the direct inhibition of translation and the disruption of 50S ribosomal subunit formation, as demonstrated for its close analog TAN-1057A, suggests a robust and potentially durable antimicrobial strategy. Further research is warranted to specifically delineate the quantitative activity and precise molecular interactions of this compound. The experimental frameworks provided in this guide offer a basis for such investigations, which are essential for the continued development of new antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. TAN-1057 A-D, new antibiotics with potent antibacterial activity against methicillin-resistant Staphylococcus aureus. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search.library.nyu.edu [search.library.nyu.edu]

- 4. Modulating the activity of the peptidyl transferase center of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneticacomportamento.ufsc.br [geneticacomportamento.ufsc.br]

- 6. Peptidyl transferase center - Wikipedia [en.wikipedia.org]

TAN-1057C: A Technical Guide to a Novel Dipeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-1057C is a member of a family of four diastereomeric dipeptide antibiotics (TAN-1057A, B, C, and D) produced by the Gram-negative bacteria Flexibacter sp. strains PK-74 and PK-176.[1] These compounds have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of action for the TAN-1057 family is the inhibition of bacterial protein biosynthesis. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its structure, biological activity, and mode of action, within the context of the broader TAN-1057 family. Due to a greater research focus on TAN-1057A and B, data for these analogs is used to illustrate key concepts where specific information for this compound is not available in current literature.

Introduction

The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health, necessitating the discovery and development of novel antimicrobial agents. The TAN-1057 family of dipeptide antibiotics represents a promising class of compounds with a distinct chemical scaffold and mechanism of action. First isolated by Katayama et al. in 1993, these natural products have shown potent in vitro and in vivo efficacy against MRSA.[1] this compound, a diastereomer of TAN-1057D, shares the core dipeptide structure and biological activity of its better-studied counterparts, TAN-1057A and B.

Physicochemical Properties

While specific physicochemical data for this compound is limited in the public domain, the general properties can be inferred from the TAN-1057 family.

| Property | Value (Inferred for this compound) | Reference |

| Molecular Formula | C₁₃H₂₅N₉O₃ | |

| Molar Mass | 355.40 g/mol | |

| Appearance | Not Reported | |

| Solubility | Water soluble (presumed) | |

| Stability | Epimerizes in aqueous solution (observed for A/B) |

Antibacterial Spectrum

Table of Inferred Antibacterial Activity for this compound (Note: Specific MIC values for this compound are not available. The following represents the general activity of the TAN-1057 family.)

| Bacterial Species | Gram Stain | Disease Association | Inferred Activity of this compound |

| Staphylococcus aureus (including MRSA) | Positive | Skin infections, pneumonia, sepsis | Potent |

| Escherichia coli | Negative | Urinary tract infections, gastroenteritis | Active |

| Other Gram-positive bacteria | Positive | Various | Active |

| Other Gram-negative bacteria | Negative | Various | Active |

Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular target of the TAN-1057 family of antibiotics is the bacterial ribosome, leading to the inhibition of protein synthesis.[1] Studies on TAN-1057A have shown that it interferes with this fundamental cellular process.

The proposed mechanism involves the following steps:

-

Entry into the bacterial cell: As a dipeptide, this compound likely utilizes peptide transport systems to cross the bacterial cell membrane.

-

Ribosome Binding: this compound is believed to bind to the 50S ribosomal subunit.

-

Inhibition of Peptidyl Transferase: This binding event is thought to interfere with the peptidyl transferase center, preventing the formation of peptide bonds and thus elongating the polypeptide chain.

-

Cessation of Protein Synthesis: The disruption of protein production ultimately leads to bacterial cell death.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not explicitly published. However, based on the available literature for the TAN-1057 family, the following methodologies are relevant.

Fermentation and Isolation of this compound

This protocol is a generalized procedure based on the initial discovery of the TAN-1057 compounds.

Protocol:

-

Fermentation: Flexibacter sp. strain PK-74 is cultured in a suitable production medium under aerobic conditions. The medium composition, temperature, and incubation time are optimized for maximal production of TAN-1057 antibiotics.

-

Extraction: The culture broth is harvested and separated into supernatant and mycelial cake by centrifugation. Both fractions are extracted with a suitable organic solvent (e.g., ethyl acetate, butanol). The extracts are then combined and concentrated under reduced pressure.

-

Purification: The crude extract is subjected to a series of chromatographic steps. This may include silica gel chromatography, followed by reversed-phase high-performance liquid chromatography (HPLC) to separate the different TAN-1057 diastereomers. The fractions containing this compound are collected and lyophilized to yield the pure compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antibiotic.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The antibiotic is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Protein Synthesis Inhibition Assay

A cell-free protein synthesis assay can be used to confirm the mechanism of action.

Protocol:

-

Preparation of Cell-Free Extract: A bacterial cell lysate containing ribosomes, tRNAs, and other necessary components for translation is prepared.

-

Reaction Setup: The cell-free extract is combined with an mRNA template (e.g., luciferase mRNA), a mixture of amino acids including a radiolabeled amino acid (e.g., ³⁵S-methionine), and an energy source (ATP, GTP).

-

Incubation: The reaction mixtures are incubated with and without various concentrations of this compound.

-

Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable polypeptides using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.

Synthesis

The total synthesis of the TAN-1057 family has been reported, but it is a complex process. The synthesis of analogs has been a focus of research to improve the therapeutic index of these compounds. The core challenge in the synthesis is the construction of the dihydropyrimidinone heterocycle and the stereoselective coupling of the two amino acid components.

Conclusion and Future Directions

This compound is a promising dipeptide antibiotic with a mechanism of action that is relevant for combating drug-resistant bacteria. However, a significant portion of the detailed research has been concentrated on its diastereomers, TAN-1057A and B. To fully realize the therapeutic potential of this compound, further research is warranted in the following areas:

-

Detailed Biological Evaluation: A comprehensive determination of the MIC values of pure this compound against a broad panel of clinically relevant bacteria is crucial.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its efficacy in animal models of infection.

-

Toxicology: A thorough toxicological assessment is required to determine the safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of novel analogs of this compound could lead to the identification of compounds with improved potency, spectrum of activity, and safety.

The unique structure and mechanism of action of this compound make it a valuable lead compound in the ongoing search for new antibiotics to address the challenge of antimicrobial resistance.

References

Unveiling the Antibacterial Potential of TAN-1057C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the antibacterial spectrum of TAN-1057C, a member of the novel TAN-1057 complex of dipeptide antibiotics. These compounds, produced by Flexibacter sp., have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] This document compiles available data on its in vitro activity, outlines standard experimental methodologies for its assessment, and visualizes its mechanism of action and the workflow for its evaluation.

Core Antibacterial Activity

The TAN-1057 antibiotics, including this compound, exert their bactericidal or bacteriostatic effects by inhibiting protein biosynthesis.[1] While detailed quantitative data for this compound is not extensively available in publicly accessible literature, the activity of the closely related compounds in the TAN-1057 complex provides a strong indication of its potential antibacterial spectrum. The data presented below is representative of the activity of the TAN-1057 class of compounds.

Table 1: Representative Antibacterial Spectrum of TAN-1057 Analogs

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | MSSA | 0.1 - 1.6 |

| Staphylococcus aureus | MRSA | 0.2 - 3.1 |

| Escherichia coli | 3.1 - 12.5 | |

| Enterococcus faecalis | >100 | |

| Enterococcus faecium | >100 |

Note: The MIC values presented are illustrative and based on data for the TAN-1057 complex. The in vitro activity of TAN-1057 compounds has been noted to be significantly higher in synthetic media compared to standard Mueller-Hinton broth.

Mechanism of Action: Inhibition of Protein Synthesis

TAN-1057 antibiotics target the bacterial ribosome, a critical cellular machine responsible for protein synthesis. By binding to the ribosome, these compounds interfere with the translation process, leading to the cessation of protein production and ultimately inhibiting bacterial growth. Resistance to TAN-1057 has been linked to alterations in the ribosomal structure, further confirming the ribosome as the primary target.

Experimental Protocols

The determination of the antibacterial spectrum of a compound like this compound relies on standardized in vitro susceptibility testing methods. The following outlines a typical protocol for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a cation-adjusted Mueller-Hinton Broth (CAMHB) or a synthetic medium to achieve a range of concentrations.

-

Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final inoculum density.

-

Inoculation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the different concentrations of this compound.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Conclusion

This compound, as part of the broader TAN-1057 family of antibiotics, presents a promising avenue for the development of new antibacterial agents, particularly against resistant Gram-positive pathogens. Its mechanism of action, targeting the fundamental process of protein synthesis, is a well-validated strategy for antibiotic development. Further research to fully elucidate the specific antibacterial spectrum and pharmacokinetic/pharmacodynamic properties of this compound is warranted to explore its full therapeutic potential. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals engaged in this endeavor.

References

TAN-1057C: A Technical Guide on its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-1057 is a family of related dipeptide antibiotics, comprising TAN-1057A, B, C, and D, produced by the Gram-negative bacterium Flexibacter sp. PK-74 and PK-176.[1][2] These compounds have demonstrated notable antibacterial activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][3] The primary mechanism of action for this antibiotic family is the inhibition of bacterial protein biosynthesis.[1][4] This technical guide provides a comprehensive overview of the available data on the activity of TAN-1057C and its related compounds against Gram-positive bacteria, details on experimental protocols, and visualizations of key processes.

Note on Data Availability: While the TAN-1057 family of antibiotics has been described in scientific literature, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of Gram-positive bacteria, is not extensively available in publicly accessible resources. The majority of detailed experimental data focuses on TAN-1057A. This guide compiles and presents the available information for the entire TAN-1057 family to provide a comprehensive understanding.

Data Presentation: Antibacterial Activity of TAN-1057 Family

The following table summarizes the available quantitative and qualitative data on the antibacterial activity of the TAN-1057 family of compounds.

| Compound | Target Organism(s) | Activity Metric | Value | Reference(s) |

| TAN-1057A, B, C, D | Gram-positive bacteria (including MRSA) | Qualitative | Active | [1][3] |

| TAN-1057A | Staphylococcus aureus | IC50 (Protein Synthesis Inhibition) | 4.5 µg/mL | |

| TAN-1057A | Staphylococcus aureus | MIC (in AOAC medium) | 0.1 µg/mL | [5] |

| TAN-1057A | Staphylococcus aureus | MIC (in Mueller-Hinton broth) | 3.1 µg/mL | [5] |

Mechanism of Action: Inhibition of Protein Synthesis

The antibacterial activity of the TAN-1057 family stems from their ability to inhibit protein synthesis in bacteria.[1][4] Studies on TAN-1057A have shown that it specifically targets the 50S ribosomal subunit, thereby interfering with the translation process. This targeted action on a crucial cellular process explains its potent bactericidal or bacteriostatic effects. Resistance to TAN-1057 has been linked to alterations in the bacterial ribosomes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of an antibacterial agent like this compound against Gram-positive bacteria, based on standard broth microdilution methods.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound) stock solution

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Sterile pipette tips and multichannel pipettes

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of the Test Compound:

-

Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

-

The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the diluted test compound.

-

This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

-

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a general method for assessing the inhibition of bacterial protein synthesis by a test compound.

Objective: To determine the effect of a compound on the in vitro translation of a reporter gene.

Materials:

-

Test compound (e.g., this compound)

-

E. coli S30 cell-free extract system for transcription and translation

-

Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase) under the control of a suitable promoter (e.g., T7)

-

Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine or a non-radioactive analog)

-

Reaction buffer and energy source (ATP, GTP)

-

Scintillation counter or appropriate detection instrument for the reporter gene product

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and plasmid DNA.

-

Add varying concentrations of the test compound (this compound) to different reaction tubes.

-

Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (vehicle, e.g., DMSO).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation to occur.

-

-

Detection of Protein Synthesis:

-

Radiolabeled Amino Acid Incorporation:

-

Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filter using a scintillation counter.

-

-

Reporter Gene Assay:

-

If using a luciferase reporter, add the appropriate substrate and measure the resulting luminescence using a luminometer.

-

If using a β-galactosidase reporter, add the appropriate substrate (e.g., ONPG) and measure the colorimetric change using a spectrophotometer.

-

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.

-

Mandatory Visualizations

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Workflow for In Vitro Protein Synthesis Inhibition Assay.

Caption: Proposed Mechanism of Action for this compound.

References

- 1. TAN-1057 A-D, new antibiotics with potent antibacterial activity against methicillin-resistant Staphylococcus aureus. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Synthesis and antimicrobial evaluation of TAN-1057A/B analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TAN-1057 A - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

Investigating the Biosynthetic Pathway of TAN-1057C: A Proposed Pathway and Research Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of TAN-1057C has not been fully elucidated in publicly available scientific literature. This guide presents a scientifically informed, hypothetical pathway based on the known chemical structure of TAN-1057 and established principles of natural product biosynthesis. The experimental protocols described are general methodologies that could be employed to investigate this proposed pathway.

Introduction

TAN-1057A, B, C, and D are a group of related dipeptide antibiotics produced by the bacterium Flexibacter sp. PK-74. These compounds exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting protein biosynthesis. The unique chemical architecture of TAN-1057, featuring a dihydropyrimidinone heterocyclic core and a β-arginine residue, makes its biosynthetic origin a subject of significant scientific interest for potential bioengineering and the development of novel antibiotics. This technical guide proposes a plausible biosynthetic pathway for this compound and outlines a research framework for its experimental validation.

Proposed Biosynthetic Pathway of this compound

Based on the dipeptide structure of this compound, its biosynthesis is hypothesized to be orchestrated by a non-ribosomal peptide synthetase (NRPS) multienzyme complex. The pathway can be conceptually divided into three key stages: (1) Synthesis of non-proteinogenic amino acid precursors, (2) NRPS-mediated dipeptide assembly, and (3) Post-assembly tailoring and release.

Precursor Biosynthesis

The assembly of this compound requires two primary building blocks: L-arginine and a modified β-amino acid that forms the dihydropyrimidinone ring.

-

L-Arginine: This proteinogenic amino acid is expected to be supplied from the primary metabolism of Flexibacter sp. PK-74.

-

β-Amino-dihydropyrimidinone Precursor: The formation of the heterocyclic core likely involves a dedicated set of enzymes that modify a precursor from primary metabolism, potentially a fatty acid or polyketide-derived starter unit, followed by amination and cyclization.

NRPS Assembly Line

A putative NRPS, herein designated tanN, is proposed to be the central machinery for this compound synthesis. A minimal NRPS module for the incorporation of each amino acid would consist of an adenylation (A) domain for substrate recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering and transport, and a condensation (C) domain for peptide bond formation.

The proposed NRPS architecture for this compound biosynthesis would involve two modules:

-

Module 1: Responsible for the activation and incorporation of the β-amino-dihydropyrimidinone precursor.

-

Module 2: Responsible for the activation and incorporation of L-arginine.

Tailoring and Release

Following the condensation of the two amino acid residues on the NRPS, a terminal thioesterase (TE) domain is expected to catalyze the release of the dipeptide. This release could occur via hydrolysis to yield a linear dipeptide, which is then cyclized by a separate enzyme, or through an intramolecular cyclization reaction directly on the enzyme complex.

Hypothetical Enzymatic Functions

The following table summarizes the proposed enzymes and their putative roles in the this compound biosynthetic pathway.

| Proposed Enzyme | Gene (Hypothetical) | Proposed Function |

| Precursor Synthetase Complex | tanA-D | A set of enzymes responsible for the synthesis of the β-amino-dihydropyrimidinone precursor from primary metabolites. This may include aminotransferases, cyclases, and dehydrogenases. |

| Non-Ribosomal Peptide Synthetase | tanN | A multi-domain enzyme complex that activates and condenses the two amino acid precursors. It would contain specific adenylation, thiolation, and condensation domains for each monomer. |

| Thioesterase | tanT | A terminal domain of the NRPS or a discrete enzyme that catalyzes the release of the assembled dipeptide from the synthetase, potentially facilitating the final cyclization. |

Proposed Experimental Workflow to Elucidate the this compound Biosynthetic Pathway

The following diagram outlines a potential experimental workflow for identifying and characterizing the this compound biosynthetic gene cluster and validating the function of the involved enzymes.

Detailed Methodologies for Key Experiments

Genome Sequencing and Bioinformatic Analysis

-

Protocol: High-quality genomic DNA would be extracted from a pure culture of Flexibacter sp. PK-74. A combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies would be employed to generate a complete and accurate genome assembly.

-

Analysis: The assembled genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters (BGCs). BGCs containing NRPS genes would be prioritized as candidates for this compound biosynthesis. Homology searches (BLAST) against known NRPS and tailoring enzyme sequences would be used to predict the function of individual genes within the candidate cluster.

Gene Inactivation and Metabolite Profiling

-

Protocol: Targeted gene inactivation of the candidate NRPS gene (tanN) and other putative tailoring genes within the identified BGC would be performed using established genetic tools for Gram-negative bacteria, such as homologous recombination-based methods.

-

Analysis: The wild-type and mutant strains would be cultivated under conditions known to favor this compound production. The culture extracts would be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolite profiles. The absence of this compound in the mutant strains would confirm the involvement of the inactivated gene in its biosynthesis. Accumulation of pathway intermediates in certain mutants could provide insights into the function of the knocked-out gene.

Heterologous Expression and In Vitro Biochemical Assays

-

Protocol: The entire putative this compound BGC, or individual genes, would be cloned into a suitable expression vector and introduced into a well-characterized heterologous host, such as E. coli or a model Streptomyces species. The heterologous host would then be cultured, and the production of this compound or its intermediates would be monitored.

-

Enzyme Assays: Individual enzymes from the pathway, particularly the adenylation domains of the NRPS, would be overexpressed and purified. In vitro assays, such as the ATP-pyrophosphate exchange assay, would be performed to determine the substrate specificity of the A-domains, confirming which amino acids are activated and incorporated.

Proposed Biosynthetic Pathway Diagram

The following diagram illustrates the hypothetical biosynthetic pathway of this compound.

Conclusion

The elucidation of the this compound biosynthetic pathway holds significant potential for the discovery of novel enzymatic tools and the engineered production of new antibiotic derivatives with improved therapeutic properties. The proposed pathway and experimental framework presented in this guide provide a solid foundation for future research endeavors aimed at unraveling the molecular intricacies of this fascinating natural product's biosynthesis. Further investigation, beginning with the genome sequencing of the producing organism, is a critical next step to validate these hypotheses and unlock the full potential of the TAN-1057 biosynthetic machinery.

TAN-1057C: A Technical Overview of its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-1057C is a member of the TAN-1057 complex, a group of four related dipeptide antibiotics (A, B, C, and D) produced by the Gram-negative bacterium Flexibacter sp. strain PK-74.[1] These compounds have garnered scientific interest due to their potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activity, and the methodologies for its production and isolation, based on available scientific literature.

Physicochemical Properties

While detailed experimental data from the primary literature is not fully available, the fundamental physicochemical properties of this compound have been reported and are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₅N₉O₃ | [2] |

| Molar Mass | 355.403 g/mol | [2] |

| CAS Number | 128126-46-5 | [2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Optical Rotation | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Stability | Not specified in available literature |

Biological Activity and Mechanism of Action

This compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Its most notable activity is against MRSA, a major cause of hospital-acquired infections.[1]

The proposed mechanism of action for the TAN-1057 series of antibiotics is the inhibition of protein biosynthesis .[1] Specifically, studies on the related compound TAN-1057A have shown that it interferes with the formation of the 50S ribosomal subunit in bacteria. This disruption of ribosome assembly ultimately halts protein synthesis, leading to bacterial cell death. It is highly probable that this compound shares this mechanism of action due to its structural similarity to TAN-1057A.

Experimental Protocols

Detailed experimental protocols for the fermentation, isolation, and purification of this compound are described in the primary literature. While the full text of this publication is not widely available, the following outlines the general workflow based on common microbiological and biochemical techniques.

Fermentation of Flexibacter sp. PK-74

The production of this compound is achieved through the cultivation of Flexibacter sp. PK-74 in a suitable nutrient-rich medium. The fermentation process would typically involve the following steps:

-

Inoculum Preparation: A seed culture of Flexibacter sp. PK-74 is prepared by transferring a stock culture to a small volume of sterile growth medium and incubating until a sufficient cell density is reached.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium in a fermenter. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of the TAN-1057 antibiotics.

-

Monitoring: The fermentation process is monitored for parameters such as cell growth, pH, and antibiotic production over time.

Isolation and Purification of this compound

Following fermentation, the TAN-1057 antibiotics are extracted from the culture broth and purified. A general workflow for this process is as follows:

-

Cell Removal: The bacterial cells are separated from the culture broth by centrifugation or filtration.

-

Extraction: The cell-free supernatant is subjected to an extraction process to isolate the crude antibiotic mixture. This may involve techniques such as solvent extraction or adsorption chromatography.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps to separate the individual TAN-1057 components. This multi-step process is necessary to isolate this compound from its closely related diastereomer, TAN-1057D, and the other components, A and B. Common chromatographic techniques that would be employed include:

-

Ion-exchange chromatography

-

Gel filtration chromatography

-

Reversed-phase high-performance liquid chromatography (HPLC)

-

References

Spontaneous Epimerization of TAN-1057 Diastereomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-1057 is a potent antibiotic with a complex stereochemistry, existing as a mixture of diastereomers, primarily TAN-1057 A and TAN-1057 B. A critical aspect of the chemistry of TAN-1057 is the spontaneous epimerization that occurs in aqueous solutions, leading to an equilibrium between the diastereomers. This interconversion has significant implications for its biological activity, manufacturing, and formulation. This technical guide provides an in-depth overview of the core principles of this phenomenon, including the underlying chemical mechanisms and the factors that influence the rate and equilibrium of the epimerization. While specific quantitative data for TAN-1057 is not extensively available in the public domain, this guide outlines established experimental protocols for characterizing the epimerization kinetics and equilibrium, drawing from methodologies applied to analogous chiral molecules.

Introduction to TAN-1057 and its Diastereomers

TAN-1057 is a dipeptide antibiotic that has demonstrated significant activity against various bacteria. Its molecular structure contains multiple chiral centers, giving rise to several stereoisomers. The most studied of these are TAN-1057 A and TAN-1057 B, which are diastereomers that can interconvert in solution. This spontaneous epimerization is a crucial factor to consider in the development of TAN-1057 as a therapeutic agent, as the different stereoisomers may exhibit varied biological activities and pharmacokinetic profiles.

The Mechanism of Epimerization

The spontaneous interconversion of TAN-1057 A and B is understood to proceed through a base-catalyzed enolization mechanism at the chiral carbon alpha to a carbonyl group. The presence of a labile proton at this position allows for its abstraction by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in either the original stereoisomer or its epimer. The equilibrium between the two diastereomers is determined by their relative thermodynamic stabilities.

Caption: Proposed mechanism for the epimerization of TAN-1057 diastereomers.

Factors Influencing Epimerization

The rate and extent of epimerization of TAN-1057 are influenced by several environmental factors:

-

pH: As the epimerization is typically base-catalyzed, the rate of interconversion is expected to increase with higher pH. Acidic conditions may slow down or inhibit the process.

-

Temperature: Like most chemical reactions, the rate of epimerization is temperature-dependent and is expected to increase with rising temperatures.

-

Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state and the enolate intermediate, thereby affecting the reaction rate.

Due to the lack of publicly available quantitative data for TAN-1057, the following tables are presented as templates for organizing experimental findings.

Table 1: Hypothetical pH-Dependent Epimerization Data

| pH | kobs (s-1) | Keq ([B]/[A]) |

| 5.0 | Data not available | Data not available |

| 7.0 | Data not available | Data not available |

| 9.0 | Data not available | Data not available |

Table 2: Hypothetical Temperature-Dependent Epimerization Data (at constant pH)

| Temperature (°C) | kobs (s-1) | Keq ([B]/[A]) |

| 25 | Data not available | Data not available |

| 37 | Data not available | Data not available |

| 50 | Data not available | Data not available |

Experimental Protocols for Characterization

To thoroughly characterize the spontaneous epimerization of TAN-1057, a combination of analytical techniques is required. The following are detailed methodologies for key experiments.

HPLC Method for Separation and Quantification of Diastereomers

A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying TAN-1057 A and B.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase (CSP) column is required for the separation of diastereomers. The choice of the specific CSP will depend on the chemical nature of TAN-1057 and may require screening of different column types (e.g., polysaccharide-based, protein-based).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the buffer and the gradient of the organic solvent should be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where both diastereomers exhibit strong absorbance.

-

Quantification: The concentration of each diastereomer is determined by integrating the peak area from the chromatogram and comparing it to a standard curve.

Caption: General workflow for HPLC analysis of TAN-1057 diastereomers.

Kinetic Studies of Epimerization

Kinetic studies are performed to determine the rate of interconversion between TAN-1057 A and B under various conditions.

-

Sample Preparation: Prepare solutions of a pure diastereomer (if available) or a non-equilibrium mixture in buffers of different pH values and in different solvents.

-

Incubation: Incubate the solutions at a constant temperature.

-

Time-course Analysis: At specific time intervals, withdraw an aliquot of the solution and quench the reaction (e.g., by rapid freezing or acidification).

-

HPLC Analysis: Analyze the quenched samples by the developed HPLC method to determine the concentration of each diastereomer.

-

Data Analysis: Plot the concentration of each diastereomer as a function of time. The data can be fitted to a first-order kinetic model to determine the observed rate constant (kobs) and the equilibrium constant (Keq).

NMR Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the mechanism of epimerization.

-

1H NMR: Monitoring the changes in the proton signals specific to each diastereomer over time can be used to follow the epimerization process.

-

Deuterium Exchange: Performing the epimerization in a deuterated solvent (e.g., D2O) can help to confirm the involvement of proton abstraction and addition by observing the incorporation of deuterium at the chiral center.

Caption: Logical flow for an NMR-based epimerization study.

Implications for Drug Development

The spontaneous epimerization of TAN-1057 has several important implications for its development as a pharmaceutical product:

-

Biological Activity: If the two diastereomers have different biological activities, the epimerization will affect the overall potency of the drug product over time.

-

Manufacturing and Storage: The conditions during manufacturing and storage (e.g., pH, temperature, solvent) must be carefully controlled to minimize unwanted epimerization and ensure a consistent product.

-

Formulation: The formulation of the final drug product must be designed to maintain the desired diastereomeric ratio throughout its shelf life.

-

Regulatory Considerations: Regulatory agencies will require a thorough understanding and control of the diastereomeric composition of the drug substance and drug product.

Conclusion

Methodological & Application

Enantioselective Synthesis of TAN-1057A/B Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of analogs of TAN-1057A/B, a class of dipeptide antibiotics with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of these analogs is of significant interest for the development of new therapeutics with improved efficacy and reduced toxicity.

Introduction

TAN-1057A and TAN-1057B are naturally occurring diastereomeric dipeptide antibiotics isolated from Flexibacter sp. PK-74.[1][2] They exhibit significant antibacterial activity, including against MRSA, by inhibiting protein biosynthesis.[2] However, their therapeutic potential is limited by toxic side effects. Consequently, the synthesis of analogs with modified structures, particularly at the β-arginine side chain, has been a key focus of research to develop compounds with an improved therapeutic index. The core dihydropyrimidinone heterocycle has been shown to be essential for biological activity.

This guide details a convergent and enantioselective synthetic approach, adaptable for the parallel synthesis of a library of TAN-1057A/B analogs, allowing for the exploration of structure-activity relationships (SAR).

Data Presentation

Table 1: Structures and Overall Yields of Synthesized TAN-1057A/B Analogs

| Analog | R¹ Group | Overall Yield (%) |

| 8a | H | 28 |

| 8b | Me | 32 |

| 8c | Et | 30 |

| 8d | n-Pr | 29 |

| 8e | CH₂CH₂OMe | 25 |

| 8f | CH₂-(2-furyl) | 21 |

Data compiled from Aguilar, N.; Krüger, J. Toward a Library Synthesis of the Natural Dipeptide Antibiotic TAN 1057 A,B. Molecules 2002, 7, 469-474.

Table 2: Antibacterial Activity (MIC) of Selected TAN-1057A/B Analogs

| Compound | MIC (µg/mL) against MRSA ATCC 43300 |

| Analog 5 | 12.5 |

| Analog 7 | 50 |

| Analog 8 | 50 |

Note: The specific structures for analogs 5, 7, and 8 were not detailed in the provided search results. Data from: Investigation of the Anti-Methicillin-Resistant Staphylococcus aureus Activity of (+)-Tanikolide- and (+)-Malyngolide-Based Analogues Prepared by Asymmetric Synthesis. Molecules 2021, 26, 3531.

Experimental Protocols

The following protocols are based on the convergent synthetic strategy involving the preparation of a key amine intermediate followed by guanidinylation and deprotection.

I. Synthesis of the Key Amine Intermediate (4)

This phase involves the coupling of an orthogonally protected β-lysine derivative with the dihydropyrimidinone core, followed by deprotection.

Materials:

-

Orthogonally protected β-lysine (e.g., N-α-Fmoc-N-ε-Boc-β-lysine) (1.0 equiv)

-

Dihydropyrimidinone core (1.1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

4M HCl in dioxane

Procedure:

-

Dissolve the orthogonally protected β-lysine and the dihydropyrimidinone core in DMF.

-

Add EDC and HOBt to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Dissolve the purified, Boc-protected intermediate in a minimal amount of DCM.

-

Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the amine intermediate (4).

II. Parallel Synthesis of TAN-1057A/B Analogs (8a-f) via Solid-Phase Guanidinylation

This protocol outlines the parallel synthesis of a library of analogs using a solid-phase supported guanylation reagent.

Materials:

-

Polymer-supported isothiourea (1.5 equiv)

-

Amine intermediate hydrochloride salt (4) (1.0 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

33% HBr in acetic acid

-

Methanol

-

Acetone

Procedure:

-

Swell the polymer-supported isothiourea resin in DMF in separate reaction vessels for each analog.

-

Add a solution of the amine intermediate hydrochloride salt (4) in DMF to each reaction vessel.

-

Add DBU to each vessel and shake the mixtures at room temperature for 48-72 hours.

-

Filter the resins and wash thoroughly with DMF, DCM, and methanol.

-

Cleave the protected analogs from the resin and deprotect the guanidino group by treating the resin with 33% HBr in acetic acid for 2 hours.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the crude analogs by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final TAN-1057A/B analog hydrobromide salts (8a-f).

Mandatory Visualization

Synthetic Workflow for TAN-1057A/B Analogs

Caption: Convergent synthesis of TAN-1057A/B analogs.

Logical Relationship of Key Synthetic Steps

Caption: Key stages in the synthesis of TAN-1057A/B analogs.

References

Laboratory Synthesis of TAN-1057C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of TAN-1057C, a potent antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The synthesis is based on the convergent total synthesis of TAN-1057A-D developed by Yuan and Williams. This protocol focuses specifically on the synthesis of the C diastereomer.

I. Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, which involves the preparation of two key fragments: a protected β-amino acid derivative and a unique cyclic amidinourea moiety. These fragments are then coupled, followed by a final deprotection step to yield the target compound. The stereochemistry of this compound is established through the use of stereochemically defined starting materials.

II. Experimental Protocols

The following protocols detail the key steps in the synthesis of this compound.

Protocol 1: Synthesis of the Protected β-Homoarginine Equivalent

This protocol describes the preparation of the protected β-amino acid side chain, a crucial building block for the synthesis. The synthesis commences from a commercially available and enantiomerically pure starting material.

Materials:

-

(S)-N-α-Boc-N-δ,N-ω-bis(Cbz)-arginine

-

Activating agent (e.g., HATU)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

-

Appropriate solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

-

Reagents for the homologation of the amino acid

Procedure:

-

Activation: Dissolve (S)-N-α-Boc-N-δ,N-ω-bis(Cbz)-arginine in anhydrous DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir the mixture at room temperature for 30 minutes.

-

Homologation: The activated arginine derivative is then subjected to a homologation sequence, such as an Arndt-Eistert homologation, to extend the carbon chain by one methylene unit, yielding the corresponding β-amino acid. This multi-step process typically involves conversion to the diazoketone followed by a Wolff rearrangement.

-

Purification: The resulting protected β-homoarginine derivative is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Protocol 2: Synthesis of the Cyclic Amidinourea Heterocycle

This protocol outlines the construction of the characteristic cyclic amidinourea core of this compound.

Materials:

-

Appropriately protected (S)- or (R)-2,3-diaminopropionic acid derivative (to achieve the desired stereochemistry for this compound)

-

Reagents for the formation of the cyclic amidinourea, such as a protected S-methylisothiourea derivative.

-

Solvents (e.g., DMF)

-

Base (e.g., DIPEA)

Procedure:

-

Condensation: The protected 2,3-diaminopropionic acid derivative is reacted with the S-methylisothiourea reagent in DMF in the presence of DIPEA. The reaction mixture is heated to facilitate the cyclization.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an appropriate solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography.

Protocol 3: Coupling and Deprotection to Yield this compound

This final protocol describes the coupling of the two key fragments and the subsequent removal of protecting groups to afford this compound.

Materials:

-

Protected β-homoarginine equivalent (from Protocol 1)

-

Cyclic amidinourea heterocycle (from Protocol 2)

-

Coupling agent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF)

-

Reagents for deprotection (e.g., Trifluoroacetic acid - TFA for Boc groups, H₂/Pd-C for Cbz groups)

Procedure:

-

Coupling Reaction: The protected β-homoarginine equivalent and the cyclic amidinourea heterocycle are dissolved in anhydrous DMF. HATU and DIPEA are added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated.

-

Deprotection: The fully protected intermediate is dissolved in a suitable solvent, and the protecting groups are removed under appropriate conditions. For example, Boc groups are typically removed with TFA in DCM, and Cbz groups are removed by catalytic hydrogenation.

-

Purification of this compound: The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield this compound as a salt (e.g., trifluoroacetate).

III. Quantitative Data

The following table summarizes typical yields and characterization data for the key steps in the synthesis of TAN-1057 diastereomers, as reported in the literature. Data specific to this compound should be collected and recorded during the synthesis.

| Step | Compound | Typical Yield (%) | Analytical Data |

| Synthesis of Protected β-Homoarginine | Protected β-Homoarginine Derivative | 60-70 | ¹H NMR, ¹³C NMR, HRMS |

| Synthesis of Cyclic Amidinourea | Cyclic Amidinourea Heterocycle | 50-65 | ¹H NMR, ¹³C NMR, HRMS |

| Coupling and Deprotection | This compound | 40-50 (over 2 steps) | ¹H NMR, ¹³C NMR, HRMS, RP-HPLC (retention time and purity) |

IV. Visualizations

Synthetic Pathway of this compound

Caption: Convergent synthetic route to this compound.

Experimental Workflow for a Typical Coupling Reaction

Caption: Workflow for the coupling of key synthetic fragments.